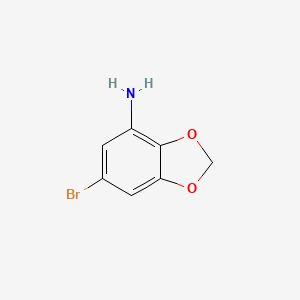

6-bromo-2H-1,3-benzodioxol-4-amine

Description

BenchChem offers high-quality 6-bromo-2H-1,3-benzodioxol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-2H-1,3-benzodioxol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,3-benzodioxol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSVFBOLGCFLGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=CC(=C2O1)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492444-10-7 | |

| Record name | 6-bromo-1,3-dioxaindan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 6-Bromo-2H-1,3-benzodioxol-4-amine (CAS 492444-10-7)

[1]

Executive Summary

6-bromo-2H-1,3-benzodioxol-4-amine (CAS 492444-10-7) is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the discovery of kinase inhibitors and CNS-active agents. Its structural uniqueness lies in the 1,3-benzodioxole scaffold—a "privileged structure" in drug design—functionalized with an amine at the C4 position and a bromine atom at the C6 position.

This bifunctionality renders it a versatile intermediate: the amine serves as a nucleophile for amide coupling or reductive amination, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide details its physicochemical properties, validated synthetic routes, and application in high-value organic synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 492444-10-7 |

| IUPAC Name | 6-bromo-2H-1,3-benzodioxol-4-amine |

| Synonyms | 4-Amino-6-bromo-1,3-benzodioxole; 6-Bromo-1,3-benzodioxol-4-amine |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water |

| LogP (Predicted) | ~2.1 |

| pKa (Conjugate Acid) | ~3.5 - 4.0 (Aniline derivative, electron-withdrawing Br lowers pKa) |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 3 (2 Oxygens, 1 Nitrogen) |

Synthesis & Production

The synthesis of 6-bromo-2H-1,3-benzodioxol-4-amine requires careful regiocontrol. Direct bromination of the amine precursor often leads to mixtures due to the activating nature of the amino group. A more reliable route involves the bromination of the nitro-intermediate, leveraging the directing effects of the benzodioxole ring and the nitro group to achieve the 4,6-substitution pattern.

Retrosynthetic Analysis

The strategy relies on constructing the 4-nitro-1,3-benzodioxole core first. The nitro group at C4 directs electrophilic bromination to the C6 position (meta to the nitro, para to the oxygen), avoiding the C5/C7 positions deactivated by the nitro group or sterically hindered.

Figure 1: Retrosynthetic strategy prioritizing regiochemical control via the nitro-intermediate.

Detailed Synthetic Protocol

Step 1: Methylenation of 3-Nitrocatechol

-

Reagents: 3-Nitrocatechol (1.0 eq), Dibromomethane (1.2 eq), Cesium Carbonate (1.5 eq), DMF (Solvent).

-

Procedure: Dissolve 3-nitrocatechol in DMF. Add Cs₂CO₃ and stir at 60°C for 30 mins. Add dibromomethane dropwise. Heat to 100°C for 4 hours.

-

Workup: Pour into ice water. Filter the precipitate or extract with EtOAc.

-

Product: 4-Nitro-1,3-benzodioxole.

Step 2: Regioselective Bromination

-

Mechanistic Insight: The benzodioxole oxygens are strong ortho/para directors. The nitro group is a strong meta director. Position 6 is meta to the nitro group and para to the C1-oxygen, making it the most nucleophilic site for electrophilic aromatic substitution.

-

Reagents: 4-Nitro-1,3-benzodioxole (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), Acetonitrile or DMF.

-

Procedure: Dissolve substrate in solvent. Add NBS portion-wise at RT. Monitor by TLC/LCMS. If sluggish, heat to 50°C.

-

Purification: Recrystallization from Ethanol/Water.

-

Product: 6-Bromo-4-nitro-1,3-benzodioxole.

Step 3: Nitro Reduction

-

Reagents: 6-Bromo-4-nitro-1,3-benzodioxole, Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq), Ethanol.

-

Procedure: Suspend starting material in Ethanol. Add SnCl₂·2H₂O. Heat to reflux for 2-3 hours.

-

Workup: Cool to RT. Neutralize with saturated NaHCO₃ (careful: foaming). Filter through Celite to remove tin salts. Extract filtrate with DCM.

-

Validation: 1H NMR (DMSO-d6) should show a broad singlet for NH₂ (~5.5-6.5 ppm) and two aromatic doublets (meta-coupling, J ~2.0 Hz).

Reactivity & Applications in Drug Discovery

The compound's value lies in its orthogonal reactivity. The amine and bromide allow for the sequential construction of complex scaffolds, particularly for Kinase Inhibitors (e.g., EGFR, VEGFR targets) and GPCR ligands .

Functionalization Pathways

Figure 2: Orthogonal reactivity map. Red paths utilize the amine; Green paths utilize the aryl bromide.

Application Case Study: Kinase Inhibitor Scaffolds

In the synthesis of Type I/II kinase inhibitors, the 4-amino group often mimics the adenine binding motif of ATP, forming hydrogen bonds with the hinge region of the kinase.

-

Workflow:

-

Core Assembly: React 6-bromo-2H-1,3-benzodioxol-4-amine with a 4-chloroquinoline or pyrimidine scaffold via nucleophilic aromatic substitution (SNAr) or Buchwald coupling.

-

Tail Elaboration: Use the retained 6-bromo handle to attach a solubilizing group (e.g., N-methylpiperazine tail) via Suzuki coupling to access the solvent-exposed pocket.

-

Handling, Safety, and Storage (E-E-A-T)

As a halogenated aromatic amine, this compound must be handled with strict adherence to GLP (Good Laboratory Practice).

Hazard Identification (GHS Classification)

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Stability

-

Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon air exposure. Store under an inert atmosphere (Nitrogen/Argon).

-

Temperature: Refrigerator (2-8°C) recommended for long-term storage.

-

Container: Amber glass vials to protect from light.

Analytical Validation (Quality Control)

To ensure integrity before use in critical steps:

-

1H NMR (DMSO-d6): Look for the diagnostic methylenedioxy singlet at ~6.05 ppm. The aromatic region should show two distinct signals (H-5 and H-7) with meta-coupling.

-

LC-MS: Verify the [M+H]+ peak at 216/218 (1:1 isotopic ratio for Br).

-

TLC: Use 30% EtOAc in Hexanes. The amine will likely stain with Ninhydrin (purple/red) or p-Anisaldehyde.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10046646, 6-Bromo-1,3-benzodioxol-4-amine. Retrieved from [Link]

-

Micale, N., et al. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives.[1] Il Farmaco, 57(11), 853-859. (Provides foundational methods for benzodioxole functionalization). [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. (Reference for coupling protocols). [Link]

The 1,3-Benzodioxole Scaffold in Medicinal Chemistry: Optimization, Synthesis, and Metabolic Profiling

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a "privileged structure" in medicinal chemistry, appearing in FDA-approved therapeutics ranging from PDE5 inhibitors (Tadalafil) to SSRIs (Paroxetine). However, its utility is a double-edged sword: while it offers unique electronic properties and conformational rigidity, it is a known structural alert for metabolic liability.

This technical guide provides a rigorous analysis of the benzodioxole scaffold. It details the mechanism of Cytochrome P450 (CYP) inactivation, strategies for bioisosteric replacement to improve metabolic stability, and validated synthetic protocols for incorporating this moiety into drug candidates.

Part 1: The Pharmacophore & Structural Utility

The 1,3-benzodioxole ring system consists of a benzene ring fused to a dioxole ring.[1] Its prevalence in drug discovery stems from three key physicochemical characteristics:

-

Electronic Donation: The two oxygen atoms act as electron donors by resonance (+M effect), increasing the electron density of the aromatic ring. This makes the scaffold highly effective at engaging in

stacking interactions with receptor binding pockets. -

Conformational Constraint: Unlike a dimethoxy-substituted benzene, the fused ring locks the oxygen lone pairs into a specific orientation, reducing entropic penalties upon binding.

-

Lipophilicity Modulation: The methylene bridge adds lipophilicity (LogP ~2.1 for the parent heterocycle) compared to a catechol precursor, facilitating membrane permeability while maintaining hydrogen bond acceptor capability.

Clinical Case Studies

| Drug | Indication | Role of Benzodioxole Moiety |

| Tadalafil (Cialis) | Erectile Dysfunction | Engages in hydrophobic interactions within the PDE5 active site; mimics the guanine base of cGMP.[2] |

| Paroxetine (Paxil) | Depression (SSRI) | Provides steric bulk and electronic richness to bind the serotonin transporter (SERT). |

| Stiripentol (Diacomit) | Dravet Syndrome | Acts as a prodrug/inhibitor; exploits the metabolic liability of the ring to inhibit CYP450s, boosting the levels of co-administered antiepileptics. |

| Etoposide | Chemotherapy | Stabilizes the DNA-Topoisomerase II complex, preventing DNA religation. |

Part 2: Metabolic Liability & Mechanism-Based Inactivation

The critical challenge in working with benzodioxoles is their tendency to act as Mechanism-Based Inhibitors (MBIs) or "suicide substrates" for CYP450 enzymes.

The Carbene Mechanism

The methylene carbon (-CH2-) between the oxygens is susceptible to hydrogen atom abstraction by the high-valent Iron-Oxo species of CYP450 (Compound I). This leads to the formation of a reactive carbene intermediate.

Mechanism Steps:

-

H-Abstraction: CYP450 abstracts a hydrogen from the methylene bridge.

-

Hydroxylation: Formation of a hydroxy-benzodioxole intermediate (unstable).

-

Dehydration: Spontaneous loss of water generates a reactive carbene.

-

Complexation: The carbene coordinates covalently with the heme iron (Fe) of the CYP enzyme, forming a stable Metabolic Intermediate Complex (MIC). This complex displays a characteristic absorption peak at ~455 nm and irreversibly inactivates the enzyme.[3]

Visualization: CYP450 Inactivation Pathway

Figure 1: Mechanism-based inactivation of CYP450 by benzodioxole derivatives via carbene formation.

Part 3: Strategic Optimization & Bioisosterism[4][5]

To mitigate the metabolic liability while retaining potency, medicinal chemists employ specific bioisosteric strategies.[4][5]

Deuteration

Replacing the methylene hydrogens with deuterium (D) exploits the Kinetic Isotope Effect (KIE). Since the C-D bond is stronger than the C-H bond, the rate of hydrogen abstraction by CYP450 is significantly reduced.

-

Application: Used in "heavy drugs" to extend half-life and reduce MBI.

Difluorination (The Fluorine Effect)

Replacing the methylene group (-CH2-) with a difluoromethylene group (-CF2-) completely blocks the formation of the carbene intermediate.

-

Effect: The -CF2- group is electronically withdrawing (lowering the electron density of the ring) but metabolically inert.

-

Example: Lumacaftor (cystic fibrosis drug) utilizes a difluorobenzodioxole to avoid CYP inhibition.

Cyclic Bioisosteres

Replacing the dioxole ring with metabolically stable heterocycles that mimic the shape and electronics:

-

Benzoxazolone: Introduces a carbonyl and nitrogen, preventing carbene formation.

-

Benzofuran/Dihydrobenzofuran: Removes one oxygen, altering the electronic donation but maintaining planarity.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1,3-Benzodioxole Derivatives

Standard Methylenation of Catechols

Objective: To synthesize a functionalized benzodioxole core from a substituted catechol.

Reagents:

-

Substituted Catechol (1.0 eq)

-

Dibromomethane (CH2Br2) or Bromochloromethane (1.2 eq)

-

Cesium Carbonate (Cs2CO3) (2.5 eq)

-

Solvent: DMF or DMSO (Anhydrous)

Workflow:

-

Setup: Charge a round-bottom flask with the substituted catechol (e.g., 3,4-dihydroxybenzaldehyde) and anhydrous DMF (0.5 M concentration) under an inert atmosphere (N2 or Ar).

-

Base Addition: Add Cs2CO3 in a single portion. Stir at room temperature for 15 minutes to allow deprotonation (formation of the dianion).

-

Alkylation: Add dibromomethane dropwise via syringe.

-

Reaction: Heat the mixture to 80°C - 100°C. Monitor by TLC or LC-MS. Reaction typically completes in 2–4 hours.

-

Note: Cs2CO3 is preferred over K2CO3 for the "cesium effect," which promotes intramolecular cyclization over intermolecular polymerization.

-

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Time-Dependent Inhibition (TDI) Assay

Validating Metabolic Stability

Objective: To determine if a benzodioxole lead compound causes mechanism-based inactivation of CYP3A4.

Reagents:

-

Human Liver Microsomes (HLM)

-

NADPH Regenerating System

-

Probe Substrate (e.g., Midazolam or Testosterone)

Workflow:

-

Pre-Incubation: Incubate HLM (1.0 mg/mL) with the Test Compound (various concentrations, e.g., 0–50 µM) and NADPH for varying times (0, 5, 10, 20, 30 min) at 37°C.

-

Control: Run a parallel incubation without NADPH to distinguish TDI from reversible inhibition.

-

-

Dilution: Dilute the mixture 10-fold into a secondary incubation containing the Probe Substrate (Midazolam) and fresh NADPH.

-

Activity Measurement: Incubate for 5–10 minutes to measure the residual CYP3A4 activity (formation of 1'-hydroxymidazolam).

-

Analysis: Quench with acetonitrile containing internal standard. Analyze by LC-MS/MS.

-

Calculation: Plot the natural log of remaining enzyme activity vs. pre-incubation time. A negative slope indicates time-dependent inactivation. Calculate

(max inactivation rate) and

Visualization: Synthetic & Assay Workflow

Figure 2: Integrated workflow for the synthesis and metabolic validation of benzodioxole derivatives.

References

-

Mechanism of CYP450 Inhibition by Benzodioxoles Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [Link]

- Synthesis of 1,3-Benzodioxoles Synthetic method of 1, 3-benzodioxole (P

-

Anticancer Applications Synthesis and antitumor activity of 1,3-benzodioxole derivatives [Link]

-

Clinical Relevance of the Scaffold Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals [Link]

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 3. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the function of bioisostere? [synapse.patsnap.com]

- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 6. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. staff-beta.najah.edu [staff-beta.najah.edu]

- 8. Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]

An In-depth Technical Guide on the Therapeutic Potential of Amino-Benzodioxole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodioxole moiety, a heterocyclic aromatic scaffold, is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its versatile pharmacological profile. This guide provides a comprehensive exploration of amino-benzodioxole derivatives, elucidating their synthesis, diverse therapeutic applications, and underlying mechanisms of action. We delve into their significant potential as anticancer, neuroprotective, and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. This document serves as a technical resource for professionals engaged in drug discovery and development, offering insights into the design and evaluation of novel therapeutics based on this privileged scaffold.

Part 1: The Benzodioxole Core: Synthesis and Chemical Significance

The 1,3-benzodioxole ring system is a key structural motif in a vast array of bioactive molecules.[1] Its stability and reactivity, conferred by the fusion of a benzene ring with a dioxole ring, make it an attractive starting point for chemical synthesis.[2] The presence of the two oxygen atoms in the dioxole ring increases the electron density, facilitating various chemical transformations and the introduction of diverse functional groups, including the critical amino moiety.[2]

The synthesis of amino-benzodioxole derivatives often commences from readily available precursors like safrole, a major constituent of sassafras oil, or catechol.[2][3] A generalized synthetic approach involves several key steps that can be adapted to generate a library of derivatives.

Key Synthetic Transformations:

-

Nitration: A common initial step is the selective nitration of the benzodioxole ring, typically at the 5-position, using nitric acid in acetic acid.[3]

-

Oxidation: The alkyl side chain, if present (as in safrole), can be oxidized to a carboxylic acid. This is often achieved using reagents like potassium permanganate with a phase transfer catalyst.[3]

-

Amide Coupling: The resulting carboxylic acid can then be coupled with various amines or amino acid esters to introduce the amino functionality. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt), or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) with 4-Dimethylaminopyridine (DMAP), are frequently employed to facilitate amide bond formation.[3][4]

-

Alternative Routes: Other synthetic strategies involve the reaction of a benzodioxole isothiocyanate with various amino compounds to form thiourea derivatives or the condensation of a benzodioxole carbaldehyde with amines to generate Schiff bases.[5][6]

This protocol outlines a three-step synthesis for a class of N-(benzo[d][7][8]dioxol-5-yl) acetamide compounds, adapted from methodologies reported in the literature.[8][9]

Step 1: Synthesis of 2-(benzylthio)acetic acid intermediate

-

Dissolve thioglycolic acid (1 eqv) and the appropriate substituted benzyl bromide (1 eqv) in ethanol.

-

Add a solution of sodium hydroxide (3 eqv) in water dropwise to the mixture.

-

Reflux the reaction for 3 hours.

-

Remove the ethanol under reduced pressure.

-

Pour the residue into water and acidify to pH 1-2 with 6 M HCl.

-

Extract the aqueous phase with ethyl acetate (3 x 30 mL).

-

Combine the organic phases, dry over anhydrous MgSO₄, and concentrate to yield the crude 2-(benzylthio)acetic acid, which can be used in the next step without further purification.[9]

Step 2: Formation of the Acid Chloride

-

Dissolve the crude 2-(benzylthio)acetic acid from Step 1 in dichloromethane at 0°C.

-

Add oxalyl chloride (1.2 eqv) dropwise.

-

Stir the reaction at 0°C for 30 minutes, then at room temperature for 1 hour.

-

Remove the excess oxalyl chloride and dichloromethane under reduced pressure to obtain the crude acid chloride.[8][9]

Step 3: Amide Coupling

-

Dissolve benzo[d][7][8]dioxol-5-amine (1 eqv) and triethylamine (2 eqv) in dioxane at 0°C.

-

Add the crude acid chloride from Step 2 dropwise to this solution.

-

Stir the reaction at 0°C for a specified time, then allow it to warm to room temperature and stir until completion (monitored by TLC).

-

Isolate the final product using column chromatography.[8][9]

Caption: A generalized three-step synthetic workflow for amino-benzodioxole derivatives.

Part 2: Therapeutic Applications and Biological Activities

Amino-benzodioxole scaffolds have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development in several key areas.

The most extensively studied application of amino-benzodioxole derivatives is in oncology. These compounds have shown significant cytotoxic effects against a variety of cancer cell lines, including breast, cervical, and liver cancer.[10][11]

Mechanisms of Antitumor Action:

-

Induction of Apoptosis: Many benzodioxole derivatives exert their anticancer effects by triggering programmed cell death.[7] This can be achieved through various mechanisms, including the inhibition of the thioredoxin system, which leads to increased oxidative stress within cancer cells.[4][7]

-

Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating. For example, some compounds have been observed to cause arrest in the G2-M phase of the cell cycle.[11]

-

Inhibition of Angiogenesis and Metastasis: More advanced derivatives have demonstrated the ability to inhibit the formation of new blood vessels (angiogenesis) that supply tumors and to suppress the migration and invasion of cancer cells, key steps in metastasis.[10][12]

-

Tubulin Inhibition: Some 1,3-benzodioxole derivatives have been identified as potent tubulin binders, disrupting the formation of microtubules which are essential for cell division. This antimitotic activity is a well-established mechanism for cancer chemotherapy.[13]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| YL201 | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [10][12] |

| 5-Fluorouracil (Control) | MDA-MB-231 (Breast) | 18.06 ± 2.33 | [10][12] |

| Sorafenib (Control) | MDA-MB-231 (Breast) | 7.62 ± 0.77 | [10] |

| YL210 | A498 (Kidney) | 10.79 ± 2.57 | [10] |

| YL210 | HeLa (Cervical) | 6.75 ± 0.09 | [10] |

Causality in Experimental Design: The choice of cell lines (e.g., MDA-MB-231, a highly aggressive breast cancer line) and positive controls (e.g., 5-Fluorouracil, Sorafenib) is critical for contextualizing the potency of new derivatives.[10] Assays such as colony formation, Transwell invasion, and wound healing provide a more comprehensive picture of the compound's anti-proliferative and anti-metastatic potential beyond simple cytotoxicity.[12]

Caption: Multifaceted mechanisms of anticancer action for amino-benzodioxole scaffolds.

The benzodioxole scaffold is a privileged structure in neuropharmacology, appearing in various psychoactive compounds.[14] Research is exploring the potential of novel amino-benzodioxole derivatives for treating neurological and psychiatric disorders.

-

Modulation of Receptors: Certain derivatives are being investigated for their ability to modulate neurotransmitter receptors, such as AMPA receptors, which are implicated in pain and neurological disorders.[14]

-

Neuroprotective Effects: The antioxidant properties exhibited by some benzodioxole derivatives suggest a potential role in protecting neurons from oxidative stress, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[7]

Derivatives of 1,3-benzodioxole have also shown promise as antimicrobial and antiviral agents.

-

Antibacterial Action: Studies have demonstrated the in vitro antibacterial activity of certain derivatives against pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6] Peptidyl derivatives, in particular, have been evaluated for their antimicrobial properties.[15][16]

-

Antiviral Applications: In the context of antiviral research, 1,3-benzodioxole moieties have been incorporated into molecules designed as HIV-1 entry inhibitors, targeting the gp120 protein.[17]

This protocol describes a standard MTT assay to evaluate the anti-proliferative activity of synthesized compounds against cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa, A498) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from a stock solution in DMSO) and a positive control (e.g., 5-Fluorouracil). Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Future Perspectives and Conclusion

The amino-benzodioxole scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of potent biological activities, with the most significant advances seen in the development of novel anticancer agents. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, offering a promising avenue for the development of more effective and selective therapeutics.[4]

Future research should focus on:

-

Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Studies: Translation of promising in vitro results into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

-

Structure-Activity Relationship (SAR) Expansion: Systematic modification of the scaffold to optimize potency and reduce off-target effects.

References

-

de F. F. C. Leitao, M., et al. (2001). SYNTHESIS OF 1,3-BENZODIOXOLE DERIVATIVES CONTAINING A AMINO ACID MOIETY IN SIDE CHAIN. LATIN AMERICAN JOURNAL OF PHARMACY. [Link]

-

Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]

- de F. F. C. Leitao, M., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Acta Farmaceutica Bonaerense.

-

Li, Y., et al. (2024). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN. [Link]

-

Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC. [Link]

-

Structures of Benzodioxole derivatives that have biological activities. (2025). ResearchGate. [Link]

-

de Farias, F. C., et al. (2004). Synthesis, Antitumour and Antimicrobial Activities of New Peptidyl Derivatives Containing the 1,3-benzodioxole System. PubMed. [Link]

-

de Farias, F. C., et al. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. ResearchGate. [Link]

-

Yek-Goodman, A., et al. (2022). Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120. PMC. [Link]

-

Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. (2025). ResearchGate. [Link]

-

Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. (2025). ResearchGate. [Link]

-

Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

-

Sharma, P., et al. (2023). Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. Taylor & Francis Online. [Link]

-

Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. [Link]

-

Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights. (2025). ResearchGate. [Link]

-

Li, Y., et al. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. PubMed. [Link]

-

Wang, Z., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. d-nb.info [d-nb.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 8. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 9. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. papers.ssrn.com [papers.ssrn.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatile Scaffold of Brominated Benzodioxole Amines

An In-Depth Technical Guide to Brominated Benzodioxole Amines: Synthesis, Pharmacology, and Therapeutic Potential

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The introduction of an amine functionality and a bromine atom to this core structure creates a class of compounds known as brominated benzodioxole amines. These modifications significantly alter the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and metabolic stability—thereby opening new avenues for drug design and development.

This technical guide provides a comprehensive overview of brominated benzodioxole amines for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for their creation, methods for their characterization, their pharmacological profiles, and the critical structure-activity relationships that govern their biological effects. By synthesizing technical data with field-proven insights, this document aims to serve as a foundational resource for exploiting the therapeutic potential of this unique chemical class.

Part 1: Strategic Synthesis of Brominated Benzodioxole Amines

The synthesis of brominated benzodioxole amines requires a multi-step approach, typically involving the sequential introduction of the bromine and amino functionalities onto the benzodioxole ring. The choice of synthetic route is dictated by the desired regiochemistry and the nature of the amine group (e.g., a primary amine directly on the ring versus an amine within a side chain).

Electrophilic Bromination of the Benzodioxole Ring

The benzodioxole ring is activated towards electrophilic aromatic substitution. Bromination typically occurs at the positions para or ortho to the electron-donating ether linkages.

-

Causality of Reagent Choice : The selectivity and reactivity of bromination can be modulated by the choice of the brominating agent.

-

N-Bromosuccinimide (NBS) : Often used for selective, controlled monobromination, particularly when milder conditions are required to avoid over-bromination. It is a reliable method for forming 4-bromo-1,2-methylenedioxybenzene from 1,2-methylenedioxybenzene.[1]

-

Bromine in Acetic Acid : A classic and effective method, though it can sometimes lead to the formation of dibrominated byproducts if the reaction is not carefully controlled.[2]

-

Hydrogen Bromide (HBr) with an Oxidant : Systems like HBr/H₂O₂ or HBr/iso-amyl nitrite offer an alternative, "in situ" generation of the electrophilic bromine species.[2][3] The HBr/iso-amyl nitrite system, for instance, has been shown to produce pure 4-bromobenzodioxole in high yield, with dichloromethane being the optimal solvent.[3]

-

The general workflow for the electrophilic bromination of the 1,3-benzodioxole core is illustrated below.

Sources

Beyond the Benzene Ring: Strategic Utilization of Novel Heterocyclic Building Blocks in Modern Drug Discovery

The Paradigm Shift: Escaping Flatland

For decades, medicinal chemistry was dominated by the "flat" architecture of

The modern directive is clear: Escape from Flatland.

Increasing the fraction of saturated carbon atoms (

Visualizing the Advantage

The following diagram illustrates the transition from traditional aromatic drug design to modern, high-dimensionality scaffolds.

Figure 1: The "Escape from Flatland" logic flow, demonstrating the causality between saturation (

Strategic Classes of Novel Building Blocks

A. Oxetanes: The "Magic Methyl" & Carbonyl Bioisostere

The oxetane ring (a strained 4-membered ether) is perhaps the most versatile small-molecule building block of the last decade.

-

Mechanistic Function:

-

Gem-dimethyl Bioisostere: Replacing a gem-dimethyl group with an oxetane reduces lipophilicity (LogP) by ~1.0 unit while maintaining steric bulk.

-

Carbonyl Bioisostere: The large dipole moment of the oxetane oxygen mimics a carbonyl acceptor but is metabolically stable to hydrolases and reductases.

-

Metabolic Blocking: Placing an oxetane adjacent to a basic amine reduces the pKa of the amine (via inductive electron withdrawal), often mitigating hERG liability and improving membrane permeability.

-

B. Bicyclo[1.1.1]pentanes (BCPs): The Phenyl Replacement

BCPs act as linear spacers that mimic the geometry of a para-substituted benzene ring but possess no aromatic character.

-

Why use them?

-

Vector Fidelity: The exit vectors of 1,3-disubstituted BCPs align almost perfectly with 1,4-disubstituted benzenes.

-

Solubility Boost: Unlike the greasy benzene ring, the BCP cage is aliphatic, significantly improving aqueous solubility.

-

Metabolic Stability: The bridgehead hydrogens are surprisingly resistant to P450 oxidation due to the high

-character of the C-H bonds.

-

Comparative Physicochemical Data

The table below summarizes the impact of swapping a phenyl ring for these novel scaffolds in a theoretical lead compound context.

| Scaffold Type | Hybridization | LogP Impact | Solubility | Metabolic Stability | Primary Utility |

| Benzene | High (Reference) | Low | Variable (P450 liable) | ||

| Pyridine | Mod. High | Moderate | Variable (N-oxidation) | H-bond acceptor, polarity | |

| Oxetane | Low (-1.0) | High | High | Solubility, pKa modulation | |

| Bicyclo[1.1.1]pentane | Moderate | High | High | Phenyl bioisostere, IP novelty | |

| Spiro[3.3]heptane | Moderate | Moderate | High | Conformational lock, IP |

Synthetic Methodologies: Late-Stage Functionalization (LSF)

The adoption of these blocks was historically hindered by difficult synthesis.[2] Today, Photoredox Catalysis and Radical C-H Activation allow for the "grafting" of these heterocycles onto complex cores late in the synthetic sequence.

Workflow: Selecting the Installation Method

The following decision tree guides the chemist on installing novel heterocycles based on available functional handles.

Figure 2: Decision tree for late-stage functionalization, prioritizing radical pathways for

Detailed Experimental Protocol

Protocol: Photoredox-Mediated Minisci Alkylation of N-Heterocycles with Oxetane Sulfinates.

Context: This protocol describes the direct installation of an oxetane ring onto a pyridine/quinoline core using a zinc sulfinate salt as the radical precursor. This is a "self-validating" system because the evolution of

Reagents & Equipment

-

Substrate: 1.0 equiv Heteroarene (e.g., Lepidine).

-

Radical Precursor: 2.0 - 3.0 equiv Zinc bis(oxetan-3-ylsulfinate) (prepared via sulfination of the corresponding Grignard).

-

Oxidant: 3.0 equiv tert-Butyl hydroperoxide (TBHP) (70% aq.) or

. -

Acid: 1.0 equiv Trifluoroacetic acid (TFA) (to activate the heterocycle via protonation).

-

Solvent: DMSO:H2O (3:1).

-

Setup: Blue LED reactor (450 nm), fan cooling to maintain 25°C.

Step-by-Step Methodology

-

Preparation: In an 8 mL vial equipped with a magnetic stir bar, add the heteroarene (0.5 mmol, 1.0 equiv) and the Zinc oxetane-sulfinate (1.5 mmol, 3.0 equiv).

-

Solvation: Add DMSO (2.25 mL) and Water (0.75 mL). The biphasic mixture ensures solubility of both organic substrate and inorganic salts.

-

Activation: Add TFA (0.5 mmol, 1.0 equiv) dropwise. Critical Causality: Protonation of the pyridine nitrogen lowers the LUMO energy of the heteroarene, making it more electrophilic and receptive to the nucleophilic oxetanyl radical.

-

Initiation: Add the oxidant (TBHP, 1.5 mmol). Cap the vial with a septum.

-

Irradiation: Irradiate with Blue LEDs for 12–24 hours under vigorous stirring.

-

Workup: Dilute with EtOAc (20 mL) and wash with saturated

(to neutralize TFA and remove sulfinic byproducts). Dry organic layer over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Validation Criteria:

-

LCMS: Look for M+Oxetane mass shift (+56 Da for unsubstituted oxetane).

-

NMR: Disappearance of the characteristic C2-proton signal on the heteroarene and appearance of oxetane multiplets (4.5–5.0 ppm).

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[3] [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[4][5] Angewandte Chemie International Edition. [Link]

-

Stepan, A. F., et al. (2012).[6][7] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

-Secretase Inhibitor.[3][6] Journal of Medicinal Chemistry.[3] [Link] -

DiRocco, D. A., et al. (2014). Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis. Angewandte Chemie. [Link]

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][7][8] [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]

- 7. chigroup.site [chigroup.site]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

nucleophilic substitution protocols for 4-amino-6-bromo-benzodioxole

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenge of functionalizing 4-amino-6-bromo-1,3-benzodioxole (also referred to as 7-amino-5-bromo-1,3-benzodioxole depending on numbering conventions; here we adhere to the standard IUPAC benzodioxole numbering where the amino is at 4 and bromo at 6).

Executive Summary: The Electronic Paradox

Performing nucleophilic substitution on 4-amino-6-bromo-benzodioxole presents a fundamental electronic challenge. Classical Nucleophilic Aromatic Substitution (SNAr) relies on an electron-deficient ring (activated by EWGs like -NO₂, -CN) to stabilize the Meisenheimer complex.

However, this scaffold is highly electron-rich :

-

1,3-Benzodioxole Ring: The dioxy-bridge donates electron density via resonance (+M effect).

-

4-Amino Group: A strong electron donor (+M), further deactivating the ring toward nucleophilic attack at the 6-position.

Part 1: Strategic Analysis & Chemoselectivity

Before initiating any protocol, the 4-amino group must be evaluated. In Pd-catalyzed couplings involving the 6-bromo moiety, the free amine at position 4 acts as a competing nucleophile and a potential catalyst poison (forming stable Pd-amine complexes that arrest the catalytic cycle).

The Golden Rule of 4-Amino-6-Bromo-Benzodioxole:

-

Pathway A (Direct Coupling): Possible only if the external nucleophile is significantly more reactive than the internal aniline (e.g., Suzuki coupling with boronic acids).

-

Pathway B (Protected Coupling - Recommended): Protect the amine (e.g., Boc, Acetyl) to prevent self-coupling and catalyst deactivation during Buchwald-Hartwig or Ullmann reactions.

Part 2: Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Target: Substitution of 6-Br with secondary amines or anilines.

Rationale: Since the substrate is electron-rich, the oxidative addition of Pd(0) into the C-Br bond is slower than for electron-poor aryl halides. We must use electron-rich, bulky phosphine ligands to facilitate this step and stabilize the Pd(0) species.

Reagents & Conditions:

-

Substrate: N-Boc-4-amino-6-bromo-benzodioxole (Protection recommended).

-

Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) [1.5 mol%].

-

Ligand: Xantphos or BrettPhos [3.0 mol%].

-

Why: Xantphos (bidentate) forces a wide bite angle, promoting reductive elimination. BrettPhos is superior for primary amine coupling.

-

-

Base: Cs₂CO₃ (Cesium Carbonate) [2.0 equiv].

-

Why: Mild enough to preserve the Boc group but strong enough to deprotonate the incoming amine.

-

-

Solvent: 1,4-Dioxane (anhydrous).

-

Temperature: 90–100 °C.

Step-by-Step Methodology:

-

Inerting: Charge a reaction vial with Pd₂(dba)₃ (13.7 mg, 0.015 mmol), Xantphos (17.4 mg, 0.03 mmol), and Cs₂CO₃ (325 mg, 1.0 mmol). Cap and purge with Argon for 5 minutes.

-

Substrate Addition: Add N-Boc-4-amino-6-bromo-benzodioxole (1.0 mmol) and the coupling amine (1.2 mmol) dissolved in anhydrous 1,4-Dioxane (5 mL) via syringe.

-

Reaction: Heat the block to 100 °C with vigorous stirring (800 rpm).

-

Monitoring: Monitor via LC-MS. The electron-rich nature of the ring may require 4–12 hours for full conversion.

-

Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Protocol B: Copper-Catalyzed Cyanation (Rosenmund-von Braun Modification)

Target: Substitution of 6-Br with Nitrile (-CN).

Rationale: Converting the bromide to a nitrile is a classic "nucleophilic substitution" equivalent. Traditional CuCN at 200°C is too harsh for the benzodioxole ring (potential ring opening). We use a ligand-accelerated system at lower temperatures.

Reagents & Conditions:

-

Source: Zn(CN)₂ (Zinc Cyanide).

-

Catalyst: Pd(PPh₃)₄ [5 mol%] (Note: Pd is often superior to Cu for this specific electron-rich scaffold).

-

Solvent: DMF (N,N-Dimethylformamide).

-

Temperature: 80–120 °C.

Step-by-Step Methodology:

-

Setup: In a glovebox or under strict Argon flow, combine the bromo-substrate (1.0 mmol), Zn(CN)₂ (0.6 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol) in a microwave vial.

-

Solvation: Add dry DMF (3 mL).

-

Activation: Microwave irradiation at 120 °C for 30–60 minutes is preferred over thermal heating to minimize thermal decomposition of the dioxole ring.

-

Quench: CAUTION. Quench with dilute FeSO₄ or NaOCl solution to destroy excess cyanide before workup.

Part 3: Quantitative Optimization Guide

Table 1: Ligand Selection Matrix for 4-Amino-6-Bromo-Benzodioxole

| Reaction Type | Recommended Ligand | Catalyst Source | Base | Rationale |

| Amination (Primary) | BrettPhos | Pd(OAc)₂ | NaOtBu | Prevents β-hydride elimination; handles steric bulk. |

| Amination (Secondary) | RuPhos | Pd₂(dba)₃ | Cs₂CO₃ | Excellent for electron-rich aryl halides. |

| Etherification (C-O) | RockPhos | Pd₂(dba)₃ | Cs₂CO₃ | Promotes reductive elimination of the difficult C-O bond. |

| Suzuki (C-C) | SPhos | Pd(OAc)₂ | K₃PO₄ | Highly active; air-stable; tolerates the free amine (sometimes). |

Part 4: Structural Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathways from the parent scaffold, emphasizing the protection strategy required for high-fidelity nucleophilic substitution.

Caption: Divergent synthesis workflow showing the critical protection step required to enable high-yield metal-catalyzed nucleophilic substitution on the 6-bromo position.

Part 5: Troubleshooting & Safety

-

Problem: Low conversion of the bromide.

-

Cause: The electron-rich dioxole ring makes the C-Br bond strong and difficult to undergo oxidative addition.

-

Solution: Switch to a more electron-rich ligand (e.g., tBuXPhos ) or increase temperature to 110 °C. Ensure the catalyst is fresh (Pd(0) is sensitive to oxidation).

-

-

Problem: Formation of "purple/black" tar.

-

Cause: Oxidation of the electron-rich aniline moiety.

-

Solution: Ensure strict oxygen-free conditions (Argon/Nitrogen sparging). If using the free amine, add an antioxidant like BHT (rarely used in coupling but helpful) or Protect the amine (Primary solution).

-

-

Safety:

-

Benzodioxole derivatives can be bioactive (similar to MDMA precursors); handle with appropriate industrial hygiene.

-

Cyanation reactions release cyanide gas if acidified; maintain basic pH during workup.

-

References

-

Buchwald-Hartwig Amin

-

C

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Electron-Rich Heterocycles"

- Source:Chemical Reviews

-

URL:[Link]

-

Applications in Drug Discovery (Benzodioxole Scaffolds)

- Title: "Synthesis and biological evaluation of novel benzodioxole deriv

- Source:European Journal of Medicinal Chemistry

-

URL:[Link]

Sources

recrystallization solvents for purifying benzodioxole amines

An Application Guide to the Recrystallization of Benzodioxole Amines

Authored by: Gemini, Senior Application Scientist

Introduction

Benzodioxole amines, a class of organic compounds characterized by a 1,3-benzodioxole moiety attached to an amine-containing sidechain, are pivotal precursors and intermediates in the pharmaceutical and agrochemical industries.[1][2] The purity of these compounds is paramount, as even trace impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Recrystallization stands as the most powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired product from contaminants.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for developing robust recrystallization protocols for benzodioxole amines. It moves beyond a simple list of steps to explain the underlying principles, enabling the user to rationally select solvents and troubleshoot common issues encountered during purification.

The Fundamental Principle: Differential Solubility

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds in a given solvent increases with temperature.[3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, ideally, either remain dissolved in the cold solvent (mother liquor) or were never dissolved in the hot solvent in the first place.[4]

The success of this technique hinges on the selection of an appropriate solvent or solvent system, a choice dictated by the molecular structure of the compound being purified.

Solvent Selection: The Key to High Purity

The "like dissolves like" principle is the cornerstone of solvent selection. Benzodioxole amines possess a dual nature: the benzodioxole ring system is largely non-polar and hydrophobic, while the amine functional group is polar and capable of hydrogen bonding.[5][6] This duality means that a range of solvents, from moderately polar to those capable of forming mixed-solvent systems, can be effective.

An ideal recrystallization solvent should exhibit the following properties:

-

High Solvating Power at Elevated Temperatures: The compound should be very soluble in the boiling solvent.[4]

-

Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[4]

-

Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," a phenomenon where the solute melts before dissolving. Additionally, a relatively low boiling point simplifies removal from the purified crystals.[4]

-

Inertness: The solvent must not react with the compound being purified.[4]

-

Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.[4]

Common Solvents and Their Properties

The choice of solvent is determined empirically through small-scale solubility tests.[7] Below is a table of common solvents used for the recrystallization of polar organic compounds.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Hazards | Common For |

| Water | 100 | 80.1 | Non-flammable, Non-toxic | Highly polar compounds, salts |

| Ethanol | 78 | 24.5 | Flammable | General use for polar compounds |

| 2-Propanol (IPA) | 82 | 19.9 | Flammable, Irritant | General use, often for salts[8] |

| Acetone | 56 | 20.7 | Highly Flammable, Irritant | General use, good solvating power[1] |

| Ethyl Acetate | 77 | 6.0 | Flammable, Irritant | Esters, moderately polar compounds |

| Toluene | 111 | 2.4 | Flammable, Toxic | Aromatic compounds |

| Heptane/Hexane | 98 / 69 | ~1.9 | Highly Flammable, Neurotoxic | Non-polar compounds, anti-solvent |

Single-Solvent vs. Two-Solvent Systems

-

Single-Solvent Recrystallization: This is the simplest method, where a single solvent meets the criteria of high solubility when hot and low solubility when cold. For benzodioxole amines, moderately polar solvents like ethanol, 2-propanol, or acetone are often good starting points.[1][8][9]

-

Two-Solvent (Mixed-Solvent) Recrystallization: This technique is employed when no single solvent is ideal. It involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).[10] A few more drops of the "good" solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexane, and acetone/water.[7][11]

Special Consideration for Amines: Salt Formation

Amines can be challenging to crystallize directly due to their basicity and tendency to form oils.[12][13] A highly effective strategy is to convert the amine freebase into a salt, typically the hydrochloride (HCl) or sulfate salt. These salts are often more crystalline and have different solubility profiles, making them easier to purify by recrystallization.[13] The amine is dissolved in a solvent like isopropanol or ether, and then gaseous HCl or a solution of HCl in a compatible solvent is added to precipitate the salt, which can then be recrystallized.[14][15][16] A cGMP synthesis of MDMA, a well-known benzodioxole amine, utilizes recrystallization of the hydrochloride salt from 2-propanol to achieve very high purity.[8]

Workflow for Solvent Screening

Caption: Workflow for selecting a suitable recrystallization solvent.

Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Be aware of the flammability and toxicity of the solvents used.

Protocol 1: Single-Solvent Recrystallization

-

Dissolution: Place the impure benzodioxole amine solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Add a boiling chip or magnetic stir bar.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions from a separate heated flask until the solid just dissolves completely. Rationale: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which ensures maximum recovery upon cooling.[17]

-

Hot Filtration (if necessary): If insoluble impurities (like dust or catalysts) are present, they must be removed while the solution is hot. To do this, add a small excess of hot solvent (~5-10% more) to prevent premature crystallization. Filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Rationale: Pre-warming the apparatus prevents the solution from cooling and crystallizing in the funnel, which would lead to product loss.[10]

-

Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Rationale: A slow, ordered crystal lattice growth excludes impurity molecules more effectively than rapid precipitation.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. Rationale: The cold solvent washes away the residual mother liquor containing dissolved impurities without dissolving a significant amount of the product.

-

Drying: Continue to pull air through the filter cake for several minutes to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, typically in a vacuum oven.

Protocol 2: Two-Solvent Recrystallization

-

Dissolution: Dissolve the impure solid in the minimum amount of the boiling "good" solvent in an Erlenmeyer flask.

-

Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise with swirling until a persistent cloudiness appears. This indicates the solution is saturated.[10]

-

Clarification: Add a few drops of the hot "good" solvent to just redissolve the cloudiness and create a clear, saturated solution.

-

Cooling, Collection, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol. For the washing step (Step 6), use a cold mixture of the two solvents in the same approximate ratio as the final crystallization mixture.[10]

General Recrystallization Workflow

Caption: A generalized workflow for the purification of solids by recrystallization.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No Crystals Form Upon Cooling | 1. Too much solvent was used, resulting in an unsaturated solution. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and re-cool.[7] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound. |

| Compound "Oils Out" | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The rate of cooling is too fast. 3. Impurities are depressing the melting point of the solute. | 1. Reheat the solution, add more solvent, and allow it to cool more slowly. 2. Choose a solvent with a lower boiling point. 3. If the problem persists, purify by another method (e.g., chromatography) first, or attempt to recrystallize from a more dilute solution. |

| Low Recovery / Yield | 1. Too much solvent was used. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent, or the solvent was not cold enough. 4. The compound has significant solubility in the cold solvent. | 1. Concentrate the mother liquor by boiling off some solvent and re-cool to obtain a second crop of crystals (note: this crop may be less pure). 2. Ensure the filtration apparatus is pre-heated and a slight excess of solvent is used before filtering.[10] 3. Use minimal amounts of ice-cold solvent for washing. 4. Ensure the solution is thoroughly chilled in an ice bath before filtration. |

| Colored Impurities Remain | The colored impurity has a similar solubility profile to the product. | Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb the desired product. Filter the hot solution through Celite or filter paper to remove the charcoal. |

References

-

Reddit. Go-to recrystallization solvent mixtures. [Link]

-

Solubility of Things. 1,3-benzodioxole. [Link]

- Unknown Source.

-

ACS Chemical Neuroscience. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). [Link]

-

Designer-drug.com. Chapter 7 - MDA. [Link]

-

Quora. What is the multi-solvent recrystallization process?. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

- Unknown Source.

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Chemistry LibreTexts. Recrystallization. [Link]

-

ACS Omega. Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. [Link]

-

Scribd. MDMA Recrystallization. [Link]

-

Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]

- Google Patents. Synthesis of (S)

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

-

ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

ACS Omega. Swim in the Chiral Pool: MDMA and MDA Enantiomers from Alanine-Derived Precursors. [Link]

-

Semantic Scholar. Solvatochromic and theoretical study of 1,3- benzodioxole derivative. [Link]

-

Organic Syntheses. d- AND l-α-PHENYLETHYLAMINE. [Link]

- Unknown Source.

-

Scribd. Amine Plant Troubleshooting and Optimiza. [Link]

- Google Patents.

-

ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]

-

YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

-

ResearchGate. (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

-

Wikipedia. 1,3-Benzodioxole. [Link]

-

Wikipedia. Substituted phenethylamine. [Link]

Sources

- 1. CAS 644-34-8: 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1… [cymitquimica.com]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. reddit.com [reddit.com]

- 12. Tips & Tricks [chem.rochester.edu]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. designer-drug.com [designer-drug.com]

- 15. researchgate.net [researchgate.net]

- 16. Swim in the Chiral Pool: MDMA and MDA Enantiomers from Alanine-Derived Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

removing impurities from 6-bromo-2H-1,3-benzodioxol-4-amine crude product

Technical Support Center: Purification of 6-bromo-2H-1,3-benzodioxol-4-amine

Ticket ID: #PUR-6BR-BDX-001 Subject: Impurity Removal & Workup Optimization for CAS 492444-10-7 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are dealing with 6-bromo-2H-1,3-benzodioxol-4-amine (also known as 4-amino-6-bromo-1,3-benzodioxole).[1] This scaffold is chemically distinct due to the electron-donating nature of the methylenedioxy ring and the steric crowding at the 4-position.

Common issues with this crude product include rapid oxidation (darkening) , regioisomeric contamination (5-bromo isomer) , and persistent inorganic salts if synthesized via nitro-reduction (e.g., SnCl₂ or Fe/HCl methods).[1]

This guide provides a self-validating purification workflow designed to isolate high-purity material suitable for downstream cross-coupling or amide coupling.[1]

Part 1: The Diagnostic Triage

Before starting, match your observation to the likely impurity.

| Observation | Likely Impurity / Cause | Immediate Action |

| Black/Tarry Oil | Oxidation products (Quinones/Azo species).[1] Anilines oxidize rapidly in air.[1] | Perform Acid-Base Extraction immediately to separate the amine from neutral tars.[1] |

| NMR: Doublet at ~6.9 ppm | 5-bromo regioisomer . The 6-bromo (desired) and 5-bromo (undesired) are difficult to separate.[1] | Requires Fractional Recrystallization or high-resolution Flash Chromatography.[1] |

| Gray Sludge / Emulsion | Inorganic Salts (Tin/Iron hydroxides) from reduction. | Celite filtration followed by a Chelating Wash (Rochelle's Salt). |

| Red/Orange Color | Trace Nitro precursor (Incomplete reduction). | Check TLC. If >5%, re-subject to reduction.[1] If <5%, remove via Column Chromatography.[1] |

Part 2: Chemical Purification (Acid-Base Extraction)

This is the most critical step.[1] It relies on the basicity of the amine to separate it from neutral organic impurities (starting materials, tars) and inorganic salts.

The Protocol:

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Acid Extraction: Extract the organic layer with 2M HCl (3x).

-

Organic Wash: Keep the aqueous acidic layer. Wash it once with fresh EtOAc to remove trapped neutrals.[1]

-

Basification: Cool the acidic aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

-

Observation: The solution will become cloudy/milky as the free base amine precipitates.

-

-

Re-Extraction: Extract the cloudy aqueous mixture with DCM (3x).

-

Drying: Dry combined DCM layers over

, filter, and concentrate.

Visual Workflow (The Self-Validating System):

Caption: Workflow for isolating basic amine from neutral impurities using pH manipulation.

Part 3: Flash Chromatography (Silica Gel)

If acid-base extraction does not yield >95% purity, use chromatography.[1] Note that anilines often "streak" or "tail" on silica due to hydrogen bonding with silanols.

Q: My compound is streaking on the column. How do I fix this? A: You must deactivate the silica.

-

Method A (Pre-treatment): Flush the column with mobile phase containing 1% Triethylamine (Et3N) before loading your sample.

-

Method B (Mobile Phase Modifier): Add 1% Et3N or 1% NH₄OH to your eluent system.

Recommended Solvent Systems:

-

Hexane : Ethyl Acetate (Gradient 9:1 to 7:3).

-

DCM : Methanol (99:1 to 95:5) – Use for more polar impurities.

Part 4: Recrystallization (The Polishing Step)

Recrystallization is the best method to remove the 5-bromo regioisomer , which often co-elutes during chromatography.

Solvent Screening Guide:

| Solvent System | Suitability | Protocol |

| Ethanol (Abs.) | High | Dissolve in hot EtOH.[1] Cool slowly to 4°C. If no crystals, add water dropwise until turbid, then cool. |

| Toluene / Heptane | Medium | Dissolve in min.[1] hot Toluene. Add Heptane until cloudy. Cool to -20°C. Good for removing non-polar impurities.[1] |

| HCl Salt Formation | Excellent | Dissolve free base in Et2O.[1] Add 2M HCl in Et2O. The amine-HCl salt precipitates instantly.[1] Filter and wash with Et2O.[1] |

Technical Insight: Converting the amine to its Hydrochloride (HCl) salt is often superior to recrystallizing the free base. The salt is more stable towards oxidation and often crystallizes more sharply, excluding the regioisomer [1].

Part 5: Storage & Stability

-

Atmosphere: Store under Argon/Nitrogen.[1]

-

Temperature: -20°C.

-

Form: The HCl salt is significantly more shelf-stable than the free base.[1] If you plan to store it for >1 week, convert it to the salt.

FAQ: Troubleshooting Specific Scenarios

Q: I used Tin (SnCl₂) for the reduction, and now I have a persistent emulsion. A: Tin salts form gelatinous hydroxides at neutral pH.

-

Fix: Add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution to the aqueous phase and stir vigorously for 1-2 hours. The tartrate chelates the tin, breaking the emulsion and allowing clear phase separation [2].

Q: Can I distill this compound? A: Not recommended. Brominated anilines have high boiling points and are thermally unstable.[1] High heat often leads to de-bromination or polymerization.[1] Kugelrohr distillation under high vacuum (<0.1 mmHg) might work for small scales, but recrystallization is safer.

Q: How do I confirm I have the 6-bromo and not the 5-bromo isomer? A: Use 1H NMR NOE (Nuclear Overhauser Effect) experiments.

-

Irradiate the amine (-NH2) protons.[1]

-

6-bromo isomer: You should see NOE enhancement of the proton at position 5 and position 7 (if H-5 is present).[1]

-

Coupling Constants: In the 1,3-benzodioxole system, protons at 5,6,7 usually show distinct coupling patterns (ortho vs meta).[1] Since you have a bromine at 6 and amine at 4:[3]

-

H-7: Singlet or meta-coupled doublet (isolated).

-

H-5: Singlet or meta-coupled doublet (isolated).

-

Note: If you see a strong ortho coupling (~8 Hz), you likely have the wrong isomer or the starting material.

-

References

-

Sigma-Aldrich. Product Specification: 6-Bromo-2H-1,3-benzodioxol-4-amine.[1][4] Accessed 2024.[1][5] (General reference for physical properties and handling).

-

BenchChem. Protocol for the Synthesis of Brominated Benzodioxoles. Accessed 2024.[1][5] (Reference for reduction workups and Sn removal).

-

ChemicalBook. Synthesis of 6-bromo-1,3-benzodioxole derivatives. Accessed 2024.[1][5] (Reference for solvent systems).

Sources

Technical Support Center: Stability Profile of 6-bromo-2H-1,3-benzodioxol-4-amine

[1]

Executive Summary

6-bromo-2H-1,3-benzodioxol-4-amine presents a unique stability profile defined by the tension between its acid-labile methylenedioxy bridge and its basic amine functionality.[1]

While the 1,3-benzodioxole (methylenedioxy) ring is classically susceptible to acid-catalyzed hydrolysis, the presence of the 4-amino group provides a "self-protecting" mechanism under acidic conditions via protonation. However, this protection is finite.[2] This guide delineates the safe operational windows for acidic workups, salt formation, and storage.[2]

Module 1: Acid Compatibility Matrix

Use this table to determine if your proposed reaction conditions will degrade the starting material.

| Acid Class | Reagent Example | Condition | Stability Status | Risk Factor |

| Mineral Acids (Aq) | HCl (1N - 6N), H₂SO₄ | 0°C to 25°C | Stable | Minimal.[1] Protonation of amine (-NH₃⁺) deactivates ring toward oxidation.[1] |

| Mineral Acids (Aq) | HCl, H₂SO₄ | Reflux (>80°C) | Conditional | Moderate.[1] Extended reflux can initiate acetal hydrolysis to the catechol. |

| Nucleophilic Acids | HBr (48%), HI | > 60°C | Unstable | High. Bromide/Iodide ions act as nucleophiles, cleaving the C-O bond (Ring Opening).[1][2] |

| Lewis Acids | BBr₃, AlCl₃, BCl₃ | -78°C to RT | Unstable | Critical. Rapid cleavage of the methylenedioxy ring to catechol diols.[2] |

| Organic Acids | Acetic Acid, TFA | 0°C to Reflux | Stable | Low.[2] Generally safe for solvating or mild catalysis.[1] |

| Oxidizing Acids | HNO₃ / H₂SO₄ | < 10°C | Stable | Validated by nitration protocols of similar scaffolds (see Ref 1).[1] |

Module 2: The "Anilinium Shield" Mechanism

Why does this molecule survive conditions that usually destroy acetals?

The 1,3-benzodioxole ring is essentially a cyclic acetal of formaldehyde. Acetals typically hydrolyze in acid.[1] However, the 4-amine group alters the electronic landscape.

-

Basicity: The amine (pKa ~ 2.5–3.5 due to electron-withdrawing Br) protonates immediately in acid.[1]

-

Deactivation: The resulting ammonium species (-NH₃⁺) is strongly electron-withdrawing.[1]

-

Protection: This reduces the electron density on the ether oxygens, making them less basic and less likely to accept the proton required to initiate ring cleavage.

Visualization: Acid-Mediated Pathways

The following diagram illustrates the bifurcation between stable salt formation and catastrophic ring cleavage.

Figure 1: Reaction pathways in acidic media.[1] The green path represents the desired salt formation. The red path represents degradation via ring opening.

Module 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC after acid workup. Is it the catechol?

Diagnostic:

-

Check the Rf: Catechols are significantly more polar than the benzodioxole. If the new spot is near the baseline (in Hex/EtOAc), it is likely the diol.

-

Check the Color: Catechols oxidize rapidly in air to ortho-quinones, often turning the reaction mixture dark red or brown.

-

Resolution: If you used HBr or heated the reaction in strong acid, you likely cleaved the ring.[2] Switch to HCl or H₂SO₄ and maintain T < 40°C.

Q2: My product is "oiling out" during salt formation.

Cause: The 6-bromo substituent reduces the basicity of the amine. In aqueous acid, the equilibrium may not fully favor the salt if the acid is too dilute, or the lipophilic nature of the brominated ring prevents crystallization in water. Protocol Fix: Switch to anhydrous conditions .

-

Dissolve the free base in dry Diethyl Ether or 1,4-Dioxane.[1]

-

Add 4M HCl in Dioxane dropwise at 0°C.

-

The hydrochloride salt should precipitate as a white/off-white solid.[1]

Q3: Can I use BBr₃ to remove other protecting groups on this molecule?

Strictly NO. Boron tribromide (BBr₃) is the "gold standard" reagent for cleaving methylenedioxy rings to catechols.[1] It will destroy your core scaffold.[1] Use hydrogenation (Pd/C) or mild acid hydrolysis (TFA) for other protecting groups if possible.[1]

Module 4: Validated Protocols

Protocol A: Safe Acidic Workup

Use this when isolating the compound from a basic reaction mixture.

-

Cooling: Cool the reaction mixture to 0–5°C.

-

Acidification: Slowly add 1N HCl or 10% citric acid . Monitor internal temperature; do not exceed 20°C.[1]

-